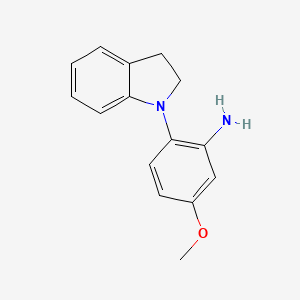

1-(2-Amino-4-methoxyphenyl)indoline

描述

1-(2-Amino-4-methoxyphenyl)indoline is a bicyclic organic compound featuring an indoline core fused to a substituted phenyl ring. The phenyl substituents include a 2-amino group and a 4-methoxy group, which confer distinct electronic and steric properties to the molecule. The indoline scaffold is structurally similar to indole derivatives but saturated at the 2-3 bond, which may enhance stability and alter conjugation properties .

属性

分子式 |

C15H16N2O |

|---|---|

分子量 |

240.30 g/mol |

IUPAC 名称 |

2-(2,3-dihydroindol-1-yl)-5-methoxyaniline |

InChI |

InChI=1S/C15H16N2O/c1-18-12-6-7-15(13(16)10-12)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3 |

InChI 键 |

LYZUMBXIGKAYFD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N |

产品来源 |

United States |

相似化合物的比较

Structural Analogues with Quinoline Cores

Compound 4k: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (melting point: 223–225°C) shares functional groups (amino, methoxy) but differs in its quinoline backbone. Its synthesis involves PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a planar aromatic system with strong π-conjugation. Compared to indoline derivatives, quinoline-based compounds exhibit higher thermal stability and redshifted absorption spectra due to extended conjugation .

Indoline-Based Dyes for Solar Cells

Indoline dyes (e.g., Dye D2 in DSSCs) are characterized by their electron-donating substituents (e.g., amino, methoxy) that enhance light absorption and charge transfer. Time-dependent density functional theory (TD-DFT) studies show that methoxy groups improve electron injection efficiency by stabilizing excited states, while amino groups act as strong electron donors . Compared to this compound, indoline dyes often include additional anchoring groups (e.g., carboxylic acid) for semiconductor binding, which the target compound lacks .

Acetophenone Derivatives

1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride (MW: 201.65 g/mol) shares the 2-amino-4-methoxyphenyl motif but replaces the indoline core with an acetyl group. This substitution reduces steric hindrance, increasing reactivity in nucleophilic substitutions.

Sulfonated and Halogenated Indolines

Compounds like 2-methyl-1-(methylsulfonyl)indoline (CAS 1022790-66-4) feature sulfonyl groups, which increase electrophilicity and metabolic stability compared to amino/methoxy-substituted indolines. Halogenated analogs (e.g., chloro-substituted indolines) exhibit enhanced lipophilicity, making them more suitable for biological membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。